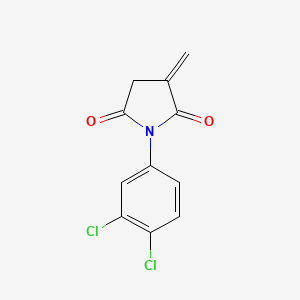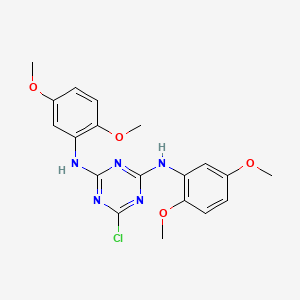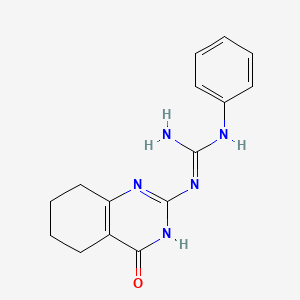![molecular formula C20H18N4O3S B11030834 1-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11030834.png)
1-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE is a complex heterocyclic compound that belongs to the class of triazines and pyrazoles. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE typically involves multiple steps, including nucleophilic substitution, cyclization, and functional group modifications. One common synthetic route involves the reaction of an amine-substituted pyrazole with a substituted isothiocyanate in the presence of acetonitrile and dimethylformamide at ambient temperature . Industrial production methods may employ microwave-assisted synthesis, solid-phase synthesis, or multicomponent one-pot reactions to enhance efficiency and yield .
Chemical Reactions Analysis
1-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyl group or other substituents.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
Scientific Research Applications
1-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or other proteins critical for cancer cell proliferation .
Comparison with Similar Compounds
1-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE can be compared with other triazine and pyrazole derivatives:
4,6-Diamino-1,3,5-triazine-2-carbohydrazides: These compounds exhibit similar biological activities but differ in their structural features and specific applications.
Pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazole moiety but has different substituents and biological targets.
Properties
Molecular Formula |
C20H18N4O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(3-methylsulfonyl-4,8-diphenyl-4H-pyrazolo[5,1-c][1,2,4]triazin-1-yl)ethanone |
InChI |
InChI=1S/C20H18N4O3S/c1-14(25)23-20-17(15-9-5-3-6-10-15)13-21-24(20)18(16-11-7-4-8-12-16)19(22-23)28(2,26)27/h3-13,18H,1-2H3 |
InChI Key |
KVTIKYCJFAFGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=NN2C(C(=N1)S(=O)(=O)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11030774.png)


![2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030793.png)
![4-[(3A-{[(3-Carboxypropanoyl)oxy]methyl}-5A,5B,8,8,11A-pentamethyl-1-(prop-1-EN-2-YL)-icosahydro-1H-cyclopenta[A]chrysen-9-YL)oxy]-4-oxobutanoic acid](/img/structure/B11030800.png)
![N-(3,4-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11030805.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11030809.png)
![methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B11030813.png)
![2-(2,4-dichlorophenoxy)-1-[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]ethanone](/img/structure/B11030817.png)
![7-(2-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-imine](/img/structure/B11030818.png)
![(1E)-6-(4-chlorophenyl)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030824.png)
![2-(3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11030827.png)
![(1Z)-8-bromo-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030840.png)
